2,6-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide
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Overview
Description
2,6-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a chemical compound with the molecular formula C16H12F2N2O2 and a molecular weight of 302.281 g/mol. This compound belongs to the indole derivative family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide typically involves the reaction of 2,6-difluorobenzoic acid with 1-methyl-2-oxoindoline-5-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a base like triethylamine in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., bromine) and catalysts like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2,6-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind with high affinity to multiple receptors, which can lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamido)benzamide
- Methyl 2,6-difluorobenzoate
- Indole-3-acetic acid
Uniqueness
2,6-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide is unique due to its specific structure, which combines the indole ring with a difluorobenzamide moiety
Biological Activity
Chemical Identity
2,6-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide is an indole derivative with the molecular formula C16H12F2N2O2 and a molecular weight of 302.281 g/mol. Its synthesis typically involves the reaction of 2,6-difluorobenzoic acid with 1-methyl-2-oxoindoline-5-amine, utilizing coupling agents and bases under controlled conditions .
Biological Significance
This compound has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. It is being investigated for its antiviral, anti-inflammatory, and anticancer properties .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound exhibits high affinity for various receptors, influencing multiple biological pathways. Its mechanism may involve modulation of enzyme activity, receptor binding, and alteration of signaling cascades .
Anticancer Activity
Research has indicated that this compound may exhibit significant anticancer effects. For instance, studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro assays have shown that it can inhibit cell proliferation in several cancer types, including breast and lung cancer cells .
Antiviral Properties
The compound has also been evaluated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication by interfering with viral entry or replication processes within host cells. This potential was highlighted in research focusing on its effects against specific viral strains .
Anti-inflammatory Effects
In addition to its anticancer and antiviral properties, there is evidence suggesting that this compound possesses anti-inflammatory effects. It may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation .
Case Studies
Several case studies have been conducted to explore the efficacy and safety profile of this compound:
- In Vitro Studies : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an EC50 value indicating significant potency against tumor cells .
- Animal Models : In vivo studies using murine models showed promising results regarding tumor regression when treated with this compound, suggesting its potential as a therapeutic agent in oncology .
- Toxicity Assessments : Toxicity evaluations in zebrafish embryos revealed that the compound exhibited low toxicity at therapeutic concentrations, supporting its further development as a candidate for drug formulation .
Data Tables
Biological Activity | EC50 (μg/mL) | Effect Observed |
---|---|---|
Anticancer (Breast) | 14.44 | Cell proliferation inhibition |
Antiviral | TBD | Viral replication inhibition |
Anti-inflammatory | TBD | Cytokine production reduction |
Note: TBD indicates data yet to be determined or published.
Properties
IUPAC Name |
2,6-difluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2/c1-20-13-6-5-10(7-9(13)8-14(20)21)19-16(22)15-11(17)3-2-4-12(15)18/h2-7H,8H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCMRODZMLPHBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.